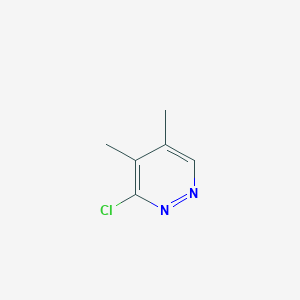

3-Chloro-4,5-dimethyl-pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4,5-dimethyl-pyridazine is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This nucleus is also known as a “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profiles .

Synthesis Analysis

Pyridazinones can be synthesized through various methods. For instance, one approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine .Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The dipole moment of pyridazine is the largest of the three diazine heterocycles .Chemical Reactions Analysis

Pyridazinones have been found to exhibit a wide range of chemical reactions. For example, they can undergo reactions that result in the formation of various pharmacologically active compounds .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-Chloro-4,5-dimethyl-pyridazine has been utilized in the synthesis of new heterocyclic compounds with expected biological activity. For example, its reactions have led to the formation of chloropyridazine derivatives used to prepare corresponding thio derivatives, with some compounds showing antimicrobial and antifungal activities (G. H. Sayed et al., 2003).

Coordination Chemistry

This compound has also played a role in coordination chemistry, facilitating the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. These complexes are significant due to their potential applications in the development of new materials and catalysis (R. Hoogenboom et al., 2006).

Inhibition Studies

In biological studies, derivatives of this compound have exhibited moderate in vitro inhibition of yeast α-glucosidase, a key enzyme in carbohydrate metabolism, suggesting potential for diabetes management. Notably, specific derivatives were identified as potent inhibitors, underscoring the compound's relevance in designing new therapeutic agents (Faryal Chaudhry et al., 2017).

Corrosion Inhibition

Research into materials science has revealed that certain 3-chloropyridazine derivatives are effective corrosion inhibitors for mild steel in acidic conditions. These findings are crucial for developing safer and more efficient methods to protect industrial equipment and infrastructure from corrosion (L. Olasunkanmi et al., 2018).

Antianxiety Properties

Interestingly, some pyrazolo[1,5-a]pyrimidine derivatives, structurally related to this compound, have demonstrated antianxiety effects in animal models without potentiating the central nervous system depressant effects of ethanol or barbiturates, offering insights into new therapeutic pathways for anxiety disorders (W. E. Kirkpatrick et al., 1977).

Mécanisme D'action

Target of Action

3-Chloro-4,5-dimethyl-pyridazine is a derivative of pyridazine, which is known to exhibit a wide range of pharmacological activities Pyridazinone derivatives, a category that includes this compound, have been found to interact with a variety of biological targets, leading to diverse physiological effects .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . This suggests that these compounds, including this compound, may have favorable ADME properties.

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyridazine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyridazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-chloro-4,5-dimethylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-9-6(7)5(4)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVFHXCZBROHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

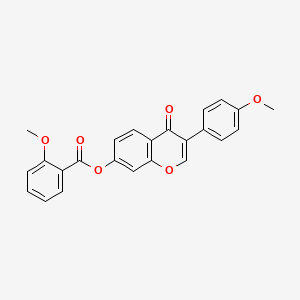

CC1=CN=NC(=C1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)

![2-(3-fluorophenyl)-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2827837.png)

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2827844.png)

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2827853.png)

![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)